molecular formula C14H11FO3 B4878355 2-methoxyphenyl 4-fluorobenzoate

2-methoxyphenyl 4-fluorobenzoate

Cat. No.: B4878355
M. Wt: 246.23 g/mol
InChI Key: LXABKPIDKBEMSH-UHFFFAOYSA-N
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Description

2-methoxyphenyl 4-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyphenyl 4-fluorobenzoate can be achieved through esterification reactions. One common method involves the reaction of 2-methoxyphenol with 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxyphenyl 4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxyphenyl 4-fluorobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In hydrolysis reactions, the ester bond is cleaved by water molecules under acidic or basic conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl 4-chlorobenzoate
  • 2-methoxyphenyl 4-bromobenzoate
  • 2-methoxyphenyl 4-iodobenzoate

Uniqueness

2-methoxyphenyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in reactions where selective fluorination is desired .

Properties

IUPAC Name

(2-methoxyphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-17-12-4-2-3-5-13(12)18-14(16)10-6-8-11(15)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXABKPIDKBEMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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